molecular formula C27H29N3O7 B12384674 HMG-CoA Reductase-IN-1

HMG-CoA Reductase-IN-1

Cat. No.: B12384674
M. Wt: 507.5 g/mol
InChI Key: LBAMVGZTJZMITA-LKWCPCFXSA-N
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Description

HMG-CoA Reductase-IN-1 is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, this compound effectively reduces cholesterol levels, making it a valuable compound in the treatment of hypercholesterolemia and related cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMG-CoA Reductase-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a substituted pyridine derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

HMG-CoA Reductase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

HMG-CoA Reductase-IN-1 has a wide range of scientific research applications:

Mechanism of Action

HMG-CoA Reductase-IN-1 exerts its effects by binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. The molecular targets involved include the enzyme’s catalytic domain and the sterol-sensing domain, which are essential for its function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase, such as:

Uniqueness

HMG-CoA Reductase-IN-1 is unique due to its high potency and selectivity for the enzyme. Unlike some statins, it has a distinct chemical structure that allows for more efficient inhibition of the enzyme, leading to greater reductions in cholesterol levels with potentially fewer side effects .

Properties

Molecular Formula

C27H29N3O7

Molecular Weight

507.5 g/mol

IUPAC Name

(E,3R,5S)-3,5-dihydroxy-7-[2-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)carbamoyl]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid

InChI

InChI=1S/C27H29N3O7/c1-15(2)24-22(12-11-20(33)13-21(34)14-23(35)36)25(27(37)28-17-5-9-19(32)10-6-17)30-26(29-24)16-3-7-18(31)8-4-16/h3-12,15,20-21,31-34H,13-14H2,1-2H3,(H,28,37)(H,35,36)/b12-11+/t20-,21-/m1/s1

InChI Key

LBAMVGZTJZMITA-LKWCPCFXSA-N

Isomeric SMILES

CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)/C=C/[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)C=CC(CC(CC(=O)O)O)O

Origin of Product

United States

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